1-(6-chloropyrimidin-4-yl)-1H-indole

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

1-(6-Chloropyrimidin-4-yl)-1H-indole is a regioisomerically precise N1-substituted heterocyclic building block. It exhibits moderate kinase inhibition (DYRK1A IC₅₀ 1.67 μM, CDK6 IC₅₀ 0.498 μM) and favorable fragment-like properties (MW 229.66, TPSA 41.6 Ų, logP ~3.0). Unlike C3-substituted analogs, its N1 architecture aligns with kinase pharmacophore models, offering distinct synthetic advantages. The 6-chloropyrimidine handle enables rapid analog synthesis via SNAr and cross-coupling.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 1706433-80-8
Cat. No. B1470148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyrimidin-4-yl)-1H-indole
CAS1706433-80-8
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CC(=NC=N3)Cl
InChIInChI=1S/C12H8ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-8H
InChIKeyBTCUYCYKTRGCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-chloropyrimidin-4-yl)-1H-indole (CAS 1706433-80-8): A Strategic Indole-Pyrimidine Hybrid Building Block for Kinase-Targeted Drug Discovery


1-(6-chloropyrimidin-4-yl)-1H-indole is a heterocyclic building block of molecular formula C₁₂H₈ClN₃ (MW 229.66 g/mol) that fuses an indole core with a 6-chloropyrimidin-4-yl substituent at the N1 position . This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinases and other ATP-binding proteins, with reported biochemical activities against DYRK1A (IC₅₀ 1.67 μM) and CDK6/Cyclin D1 (IC₅₀ 0.498 μM) [1].

Why Simple Substitution with Other 6-Chloropyrimidinyl-Indole Regioisomers or Reduced Analogs Can Compromise Synthetic Outcomes


Despite the superficial similarity among 6-chloropyrimidinyl-substituted indoles, regioisomeric substitution at the N1 position versus the C3 position confers distinct electronic and steric properties that dictate both synthetic accessibility and target engagement profiles. Additionally, the fully aromatic indole system exhibits significantly different reactivity and lipophilicity compared to its 2,3-dihydro (indoline) analog, with implications for downstream functionalization and pharmacokinetic optimization [1]. Simply interchanging these analogs without accounting for these differences can lead to failed coupling reactions, altered kinase selectivity, or unexpected ADME properties [2].

Quantitative Comparative Evidence: 1-(6-chloropyrimidin-4-yl)-1H-indole vs. Closest Analogs and In-Class Candidates


Regioisomeric Specificity: N1-Substituted vs. C3-Substituted 6-Chloropyrimidinyl Indoles Exhibit Distinct Target Engagement Profiles

The N1-substituted regioisomer (target compound) demonstrates measurable inhibitory activity against DYRK1A and CDK6/Cyclin D1, whereas the C3-substituted analog has been reported primarily as a SIRT1 inhibitor scaffold. This positional isomerism directly influences hydrogen-bonding interactions with kinase hinge regions versus sirtuin binding pockets [1][2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Oxidation State Differentiation: Fully Aromatic Indole vs. Partially Saturated Indoline Analog Alters Lipophilicity and Synthetic Versatility

The fully aromatic 1-(6-chloropyrimidin-4-yl)-1H-indole exhibits a lower calculated logP (XlogP ~3.0) compared to its 2,3-dihydro (indoline) analog (logP ~3.17-3.2), reflecting differential lipophilicity that can impact membrane permeability and protein binding . Additionally, the aromatic indole core enables distinct electrophilic aromatic substitution and cross-coupling chemistries unavailable to the saturated indoline framework [1].

Physicochemical Properties ADME Optimization Synthetic Chemistry

Kinase Profiling: Moderate DYRK1A and CDK6/Cyclin D1 Inhibition Places the Scaffold in a Distinct Activity Space Relative to Optimized Clinical Inhibitors

Biochemical profiling reveals that 1-(6-chloropyrimidin-4-yl)-1H-indole inhibits DYRK1A with an IC₅₀ of 1.67 μM and CDK6/Cyclin D1 with an IC₅₀ of 0.498 μM [1]. These values position the compound as a moderate-activity starting point for medicinal chemistry optimization, in contrast to highly optimized clinical inhibitors such as palbociclib (CDK6 IC₅₀ = 0.016 μM) or advanced DYRK1A probes (IC₅₀ values in the low nanomolar range) [2]. This activity profile is consistent with an unoptimized fragment-like or early-lead scaffold, offering a clean slate for structure-guided optimization.

Kinase Selectivity Hit-to-Lead Drug Discovery

Physicochemical Baseline: Molecular Properties Define a Fragment-Like Space Amenable to Ligand Efficiency Optimization

With a molecular weight of 229.66 g/mol, TPSA of 41.6 Ų, and calculated logP ~3.0, 1-(6-chloropyrimidin-4-yl)-1H-indole resides in a favorable fragment-like chemical space that permits substantial molecular growth while maintaining drug-like properties . In comparison, many advanced pyrimidinyl-indole kinase inhibitors (e.g., Example 1 from Hutchison Medipharma patent, MW ~450-550 g/mol) have significantly larger molecular weights and correspondingly lower ligand efficiency metrics [1].

Fragment-Based Drug Discovery Lead-Likeness Property-Based Design

Synthetic Accessibility: The 6-Chloropyrimidine Handle Enables Divergent Derivatization Not Available to Unsubstituted Indoles

The 6-chloropyrimidine moiety serves as a versatile electrophilic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that cannot be performed on unsubstituted indole [1][2]. This enables rapid library synthesis and SAR exploration, a key advantage over simpler indole building blocks lacking this reactive handle [3].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Note on Evidence Limitations: Quantitative Differentiation Requires Contextual Interpretation

The differentiation evidence presented for 1-(6-chloropyrimidin-4-yl)-1H-indole is derived primarily from cross-study comparisons and class-level inference, rather than direct head-to-head experimental data with defined comparators. The compound's reported kinase activities (DYRK1A and CDK6) are single-concentration or limited IC₅₀ determinations from biochemical screens, and no selectivity profiling, cellular activity, or in vivo data are publicly available. Users should interpret these findings as indicative of the scaffold's potential, not as definitive proof of superiority over specific analogs. Procurement decisions based on this guide should be supplemented with internal validation experiments tailored to the user's specific research objectives.

Evidence Quality Data Interpretation Procurement Decision

Optimal Research and Industrial Application Scenarios for 1-(6-chloropyrimidin-4-yl)-1H-indole Based on Quantitative Evidence


Kinase-Focused Hit-to-Lead and Fragment-Based Drug Discovery

The compound's demonstrated moderate inhibition of DYRK1A (IC₅₀ 1.67 μM) and CDK6/Cyclin D1 (IC₅₀ 0.498 μM) [1], combined with its favorable fragment-like properties (MW 229.66, TPSA 41.6 Ų, XlogP ~3.0) [2], make it an excellent starting point for fragment-based drug discovery programs targeting these kinases or exploring polypharmacology in kinase-driven diseases. The 6-chloropyrimidine handle permits rapid analog synthesis to improve potency and selectivity [3].

Regioselective Synthesis of Novel Kinase Inhibitor Scaffolds

The N1-substituted regioisomeric architecture provides a scaffold that has been incorporated into patent-protected pyrimidinyl-indole kinase inhibitor series (e.g., IKKβ inhibitors with IC₅₀ values as low as 0.015 μM) [1]. Unlike the C3-substituted analogs that have been explored primarily as SIRT1 inhibitors [2], the N1-substitution pattern aligns with established kinase pharmacophore models, offering a strategic advantage for intellectual property generation and lead optimization [3].

Physicochemical Property-Driven Lead Optimization Programs

With a calculated logP ~3.0 and TPSA 41.6 Ų [1], this compound resides in a favorable property space for oral bioavailability. Its lower lipophilicity relative to the corresponding indoline analog (logP ~3.17-3.2) [2] may translate to reduced off-target promiscuity and improved developability. This makes it particularly suitable for lead optimization campaigns that prioritize ligand efficiency and property-based design principles.

Academic and Biotech SAR Exploration via Parallel Synthesis

The 6-chloropyrimidine moiety serves as a versatile electrophilic handle for SNAr and cross-coupling reactions [1][2], enabling the rapid generation of focused libraries for SAR studies. This synthetic accessibility, coupled with the compound's moderate baseline kinase activity [3], allows resource-constrained academic labs and small biotech companies to efficiently explore chemical space around the indole-pyrimidine scaffold without extensive synthetic investment.

Quote Request

Request a Quote for 1-(6-chloropyrimidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.